molecular formula C14H17BrN2O B1652787 (2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide CAS No. 1609396-25-9

(2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide

Cat. No. B1652787
CAS RN: 1609396-25-9
M. Wt: 309.20
InChI Key: KUCGMOLRGUAVDP-UHFFFAOYSA-N
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Description

“(2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609396-25-9. It has a molecular weight of 309.21 . The IUPAC name for this compound is N-(2-methoxybenzyl)(4-pyridinyl)methanamine hydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O.BrH/c1-17-14-5-3-2-4-13(14)11-16-10-12-6-8-15-9-7-12;/h2-9,16H,10-11H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Regioselective Halogenation : A study demonstrated the regioselective mono and dihalogenations of methoxy pyridines, showcasing the chemical reactivity of substrates similar to (2-Methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide. The reactivity order was identified as amino>hydroxy>methoxy, with regioselectivity dependent on the position of the substituent, indicating potential for selective chemical modifications (Canibano et al., 2001).

  • Oligoribonucleotide Synthesis : The introduction of a 4-methoxybenzyl group to the 2′-hydroxyl group of adenosine demonstrated its utility in oligoribonucleotide synthesis via the phosphotriester approach. This method highlights the compound's potential in facilitating nucleic acid chemistry and synthesis processes (Takaku & Kamaike, 1982).

  • Advanced Materials : A study involving zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, utilizing similar methoxybenzyl groups, revealed insights into photophysical and photochemical properties. This suggests applications in photocatalytic materials and the development of advanced functional materials (Öncül et al., 2021).

  • Solid Phase Organic Synthesis : The use of electron-rich benzaldehyde derivatives, including 2-methoxy-4-hydroxybenzaldehyde, for solid phase organic synthesis was investigated, showing the utility of related compounds in synthesizing secondary amines and various amides. This underscores the compound's relevance in streamlined synthesis strategies (Swayze, 1997).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.BrH/c1-17-14-5-3-2-4-13(14)11-16-10-12-6-8-15-9-7-12;/h2-9,16H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCGMOLRGUAVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=NC=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609396-25-9
Record name 4-Pyridinemethanamine, N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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